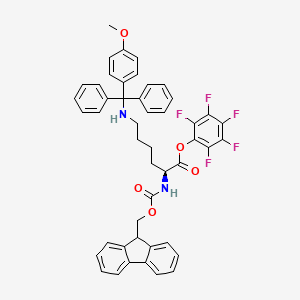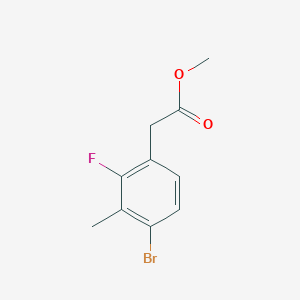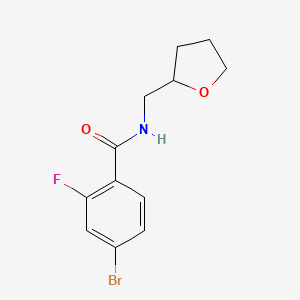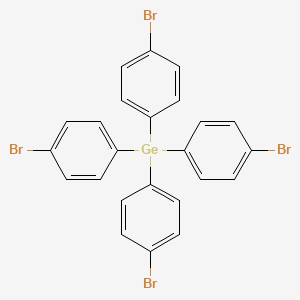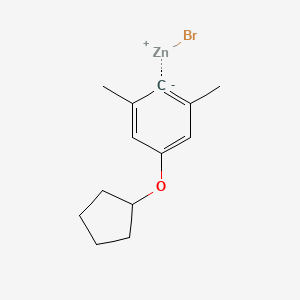![molecular formula C6H3ClO2S3 B14890089 Thieno[3,2-b]thiophene-3-sulfonyl chloride](/img/structure/B14890089.png)
Thieno[3,2-b]thiophene-3-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,2-b]thiophene-3-sulfonyl chloride is a heterocyclic compound that features a fused ring system consisting of two thiophene rings. This compound is notable for its electron-rich structure and stability, making it a valuable building block in organic synthesis and materials science. The sulfonyl chloride functional group attached to the thieno[3,2-b]thiophene core enhances its reactivity, allowing for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-3-sulfonyl chloride typically involves the following steps:
Formation of Thieno[3,2-b]thiophene Core: The core structure can be synthesized through acid-catalyzed cyclization or intramolecular Friedel-Crafts acylation.
Introduction of Sulfonyl Chloride Group: The sulfonyl chloride group can be introduced by reacting the thieno[3,2-b]thiophene core with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,2-b]thiophene-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for substitution reactions to form sulfonamides, sulfonates, and other derivatives.
Electrophilic Aromatic Substitution: The electron-rich thieno[3,2-b]thiophene core can participate in electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by reacting with amines.
Sulfonates: Formed by reacting with alcohols or phenols.
Halogenated Derivatives: Formed by halogenation reactions.
Applications De Recherche Scientifique
Thieno[3,2-b]thiophene-3-sulfonyl chloride has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for organic semiconductors, light-emitting diodes (OLEDs), and solar cells due to its electron-rich structure and stability.
Pharmaceuticals: Serves as a precursor for the synthesis of biologically active compounds with potential antiviral, antitumor, and antimicrobial properties.
Materials Science: Employed in the development of advanced materials with unique optoelectronic properties.
Mécanisme D'action
The mechanism of action of thieno[3,2-b]thiophene-3-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution and electrophilic aromatic substitution reactions. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of various derivatives. The electron-rich thieno[3,2-b]thiophene core enhances the compound’s reactivity and stability, making it suitable for diverse applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with a different orientation of sulfur atoms, used in similar applications but with distinct electronic properties.
Thieno[3,4-b]thiophene: Known for its unique optoelectronic properties, often used in organic electronics.
Thieno[3,4-c]thiophene: Less commonly reported but still valuable in specific applications.
Uniqueness
Thieno[3,2-b]thiophene-3-sulfonyl chloride stands out due to its specific arrangement of sulfur atoms and the presence of the sulfonyl chloride group, which enhances its reactivity and versatility in chemical synthesis. Its electron-rich structure and stability make it a preferred choice for applications in organic electronics and materials science .
Propriétés
Formule moléculaire |
C6H3ClO2S3 |
|---|---|
Poids moléculaire |
238.7 g/mol |
Nom IUPAC |
thieno[3,2-b]thiophene-6-sulfonyl chloride |
InChI |
InChI=1S/C6H3ClO2S3/c7-12(8,9)5-3-11-4-1-2-10-6(4)5/h1-3H |
Clé InChI |
JPPKLTUXEPHEEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=C1SC=C2S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


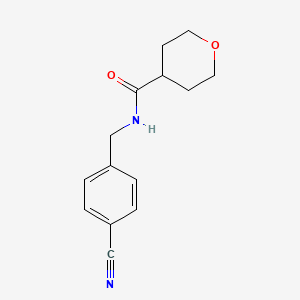
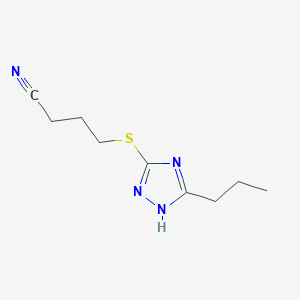
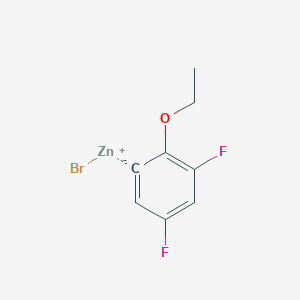
![(R,Z)-3-((4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)amino)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one](/img/structure/B14890028.png)
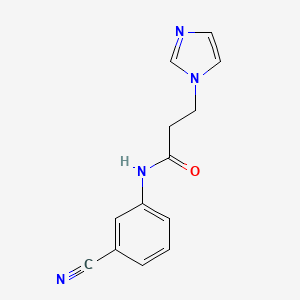
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)


![Boronic acid, [2,4-bis(trifluoromethoxy)phenyl]-](/img/structure/B14890062.png)
